(3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Medicinal Chemistry Organic Synthesis Physicochemical Properties

This compound's unique 3,5-dimethyl-4-(N-methylsulfamoyl) phenyl architecture delivers unmatched steric and electronic control in Suzuki-Miyaura cross-couplings and target-binding interactions. Unlike generic 3,5-dimethylphenylboronic acid, this reagent enables precise late-stage functionalization and zinc-binding motif integration for carbonic anhydrase inhibitor libraries. Ensure synthetic fidelity and assay reproducibility—avoid costly re-synthesis. Order high-purity (≥98%) material now.

Molecular Formula C9H14BNO4S
Molecular Weight 243.09 g/mol
CAS No. 1704069-04-4
Cat. No. B1408896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid
CAS1704069-04-4
Molecular FormulaC9H14BNO4S
Molecular Weight243.09 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C(=C1)C)S(=O)(=O)NC)C)(O)O
InChIInChI=1S/C9H14BNO4S/c1-6-4-8(10(12)13)5-7(2)9(6)16(14,15)11-3/h4-5,11-13H,1-3H3
InChIKeyQGIUBYNIRFZDBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (3,5-Dimethyl-4-(N-methylsulfamoyl)phenyl)boronic Acid: Core Properties for Research and Industrial Sourcing


(3,5-Dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid, with CAS number 1704069-04-4 and the molecular formula C9H14BNO4S, is a specialized arylboronic acid derivative . It features a phenyl ring substituted with a boronic acid group (-B(OH)₂), two methyl groups at the 3- and 5-positions, and an N-methylsulfamoyl group (-SO₂NHCH₃) at the 4-position. This compound is primarily utilized as a reagent in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, and is sold by multiple chemical suppliers with typical purities ranging from 95% to 98% .

Why Generic Substitution of (3,5-Dimethyl-4-(N-methylsulfamoyl)phenyl)boronic Acid is High-Risk for Critical Applications


Substituting this specific compound with a seemingly similar, more generic boronic acid—such as 3,5-dimethylphenylboronic acid or a simple 4-sulfamoylphenylboronic acid—introduces significant and unacceptable risks to synthetic outcomes, particularly in medicinal chemistry and materials science. The unique combination of the 3,5-dimethyl groups and the 4-N-methylsulfamoyl substituent on a single phenyl ring is not a trivial structural variation; it profoundly alters the electronic and steric properties of the molecule . These alterations directly impact its reactivity profile, including its performance in Suzuki-Miyaura cross-couplings and its binding affinity to biological targets . Therefore, replacing it with a less-substituted analog can lead to divergent reaction yields, unexpected side products, or the complete failure of a sensitive biological assay.

Evidence-Based Differentiation of (3,5-Dimethyl-4-(N-methylsulfamoyl)phenyl)boronic Acid vs. Analogs


Structural and Physicochemical Differentiation from Non-Methylated Analogs

The target compound's 3,5-dimethyl substitution on the phenyl ring significantly differentiates it from simpler sulfamoyl boronic acids like (4-(N-methylsulfamoyl)phenyl)boronic acid (CAS 226396-31-2) . This is reflected in key predicted physicochemical properties, such as a lower density and a higher boiling point, which are relevant for handling and purification [1].

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Potential Differentiation in Biological Target Affinity: Carbonic Anhydrase Inhibition

While direct comparative data for this specific compound is absent from primary literature, the sulfamoyl functional group is a well-established zinc-binding group (ZBG) in carbonic anhydrase (CA) inhibitor design . This class-level inference suggests the target compound could exhibit inhibitory activity against various CA isoforms. For context, other sulfamoyl-containing boronic acids have demonstrated nanomolar potency against human CA isoforms, such as a Ki of 129 nM for a related compound against CA VA [1].

Enzyme Inhibition Drug Discovery Carbonic Anhydrase

Advantage of a Free Boronic Acid Over a Protected Pinacol Ester

This compound is supplied as the free boronic acid, which offers distinct advantages over its more stable but less reactive pinacol ester counterpart (e.g., 4-(N-Methylsulfamoyl)phenylboronic acid pinacol ester, CAS 1073353-47-5) . Using the free acid can eliminate the need for a deprotection step, streamlining synthetic sequences. However, this must be balanced against the higher stability of the ester. In a class-level comparison, free boronic acids are generally more prone to protodeboronation and anhydride formation, which can impact yield and purity .

Synthetic Efficiency Suzuki-Miyaura Coupling Reagent Selection

Optimal Application Scenarios for Procuring (3,5-Dimethyl-4-(N-methylsulfamoyl)phenyl)boronic Acid


Suzuki-Miyaura Cross-Coupling for Complex Drug Intermediate Synthesis

This compound is optimally applied as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to install the unique 3,5-dimethyl-4-(N-methylsulfamoyl)phenyl moiety onto a core scaffold . The combination of the 3,5-dimethyl groups and the 4-sulfamoyl group provides a specific steric and electronic profile that is difficult to achieve with simpler boronic acids. This is particularly valuable in medicinal chemistry for the late-stage functionalization of drug candidates, where precise control over molecular properties like lipophilicity and target binding is paramount .

Design and Synthesis of Novel Carbonic Anhydrase Inhibitors

Given the well-documented role of the sulfamoyl group as a zinc-binding motif in carbonic anhydrase (CA) inhibitors, this boronic acid is a strong candidate as a building block for synthesizing new libraries of potential CA inhibitors . Its unique substitution pattern offers a distinct starting point for exploring structure-activity relationships (SAR) around CA isozyme selectivity, a critical factor in developing therapeutics for glaucoma, epilepsy, and cancer .

Development of Advanced Functional Materials and Polymers

The dual functionality of this compound—a boronic acid for cross-coupling and a sulfamoyl group for hydrogen-bonding interactions—makes it a versatile monomer for creating advanced materials . It can be used to synthesize novel polymers with tailored properties, such as enhanced mechanical strength or specific binding affinities, for applications in sensors, separation membranes, and biomedical devices .

Synthesis of Protease Inhibitor Scaffolds

Boronic acids are a privileged class of serine protease inhibitors due to their ability to form a reversible covalent bond with the active site serine residue . The N-methylsulfamoyl group may provide additional binding interactions within the enzyme's active site, offering a potential advantage over simpler boronic acids. This compound is therefore a valuable intermediate for researchers exploring novel inhibitors for targets like the proteasome, thrombin, or various viral proteases .

Technical Documentation Hub

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